N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-chloro-4-(1H-pyrrol-1-yl)aniline. This intermediate is then reacted with pyridine-3-carboxylic acid chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine in an aprotic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole moiety can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to probe biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(1H-indol-1-yl)phenyl]pyridine-3-carboxamide: Similar structure but with an indole moiety instead of a pyrrole.
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide: Contains an imidazole ring instead of a pyrrole.
N-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide: Features a pyrazole ring in place of the pyrrole.
Uniqueness
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrole derivatives under controlled conditions. A common method includes a catalyst-free approach that is environmentally friendly and yields high-purity products. The compound's molecular formula is C12H10ClN3O, with a molecular weight of approximately 249.68 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine, related to this compound, demonstrate significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells . The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation.
- Antimicrobial Activity : Compounds containing similar structural motifs have been investigated for their antimicrobial properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against bacterial strains .
- Neurological Effects : Some studies suggest potential applications in treating diseases affecting the nervous system due to their ability to modulate neurotransmitter systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it may inhibit the activity of certain kinases involved in cancer progression, thereby inducing apoptosis in malignant cells .
Case Study 1: Anticancer Efficacy
A study conducted by Kalai et al. focused on the synthesis and evaluation of pyrrolo[3,4-c]pyridine derivatives for anticancer activity. The results indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of compounds similar to this compound. The results demonstrated significant inhibitory effects against various bacterial strains, highlighting the potential for these compounds in treating infectious diseases .
Data Summary
Biological Activity | Effect | Target/Mechanism |
---|---|---|
Anticancer | Moderate cytotoxicity against ovarian cancer cells | Inhibition of oncogenic pathways |
Antimicrobial | Effective against bacterial strains | Disruption of bacterial cell function |
Neurological | Potential modulation of neurotransmitter systems | Interaction with neuroreceptors |
Properties
Molecular Formula |
C16H12ClN3O |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-13(5-6-15(14)20-8-1-2-9-20)19-16(21)12-4-3-7-18-11-12/h1-11H,(H,19,21) |
InChI Key |
LHYSOVFGDSJLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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